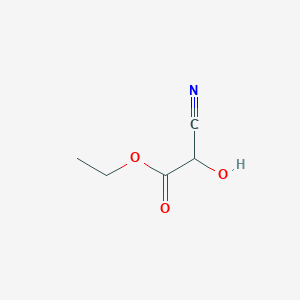
L-alanil-L-treonina
Descripción general
Descripción
L-alanyl-L-threonine, also known as Ala-Thr, is a dipeptide formed from L-alanyl and L-threonine residues . It plays a role as a metabolite and is a tautomer of an Ala-Thr zwitterion .
Synthesis Analysis
The biosynthesis pathway of L-threonine in Escherichia coli has been studied extensively . The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli . This process has the characteristics of low cost and high productivity .Molecular Structure Analysis
The molecular formula of L-alanyl-L-threonine is C7H14N2O4 . Its molecular weight is 190.20 g/mol . The crystal structure of the compound contains an intramolecular hydrogen bond .Chemical Reactions Analysis
The effects of L-theanine parallel those of GABA neurotransmission, which regulates a delicate balance between activation and inhibition . These inhibitory signals are vital for mood, memory, attention, and relaxation in our cognitive framework .Physical And Chemical Properties Analysis
L-alanyl-L-threonine is a dipeptide formed from L-alanyl and L-threonine residues . It is a tautomer of an Ala-Thr zwitterion .Aplicaciones Científicas De Investigación
Estudios de cristalografía
La L-alanil-L-treonina se ha utilizado en estudios de cristalografía . La estructura cristalina y molecular de este compuesto proporciona información valiosa sobre sus propiedades y posibles aplicaciones.
Fisiología y metabolismo microbianos
En la fisiología y el metabolismo microbianos, la this compound juega un papel significativo. Por ejemplo, se ha estudiado su absorción en Escherichia coli K-12 . El producto del gen YifK actúa como una permeasa específica para la L-treonina y, en menor medida, para la L-serina .
Crioprotector
La this compound se ha estudiado como un crioprotector biomimético . Tiene aplicaciones potenciales en la preservación de muestras biológicas a bajas temperaturas.
Ingeniería metabólica
La this compound se ha utilizado en la ingeniería metabólica de Escherichia coli para la producción eficiente de L-alanil-L-glutamina . Esto implica la sobreexpresión de la α-ligasa de L-aminoácidos (BacD) de Bacillus subtilis y la inactivación de ciertas peptidasas y el sistema de transporte de dipéptidos Dpp .
Transportador de aminoácidos
La this compound se ha identificado como un nuevo transportador de aminoácidos en E. coli células K-12 . Utiliza una fuerza motriz de protones para energizar la absorción de sustratos .
Subsistema de absorción de treonina/serina
La this compound es parte del subsistema de absorción de treonina/serina en E. coli células . Este subsistema es clave para comprender cómo las redes metabólicas y regulatorias celulares interactúan con el entorno externo y responden a los cambios en la composición del medio .
Mecanismo De Acción
Target of Action
L-alanyl-L-threonine, also known as H-ALA-THR-OH, is a dipeptide consisting of the amino acids alanine and threonine It’s worth noting that dipeptides like l-alanyl-l-glutamine have been shown to target various cellular processes, including muscle recovery and inflammation regulation .
Mode of Action
For instance, L-alanyl-L-glutamine has been shown to reduce bacterial translocation, thus reducing the risk of infections and infection-related problems .
Biochemical Pathways
For instance, L-alanyl-L-glutamine has been shown to play a key role in several essential metabolic processes and is an important modulator of the heat shock protein (HSP) response .
Pharmacokinetics
It’s worth noting that l-alanyl-l-glutamine, a similar dipeptide, has high water solubility, good thermal stability, and high bioavailability, which are desirable properties for a compound used in dietary supplementation, parenteral nutrition, and cell culture .
Result of Action
Similar dipeptides like l-alanyl-l-glutamine have been shown to have protective effects on the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .
Action Environment
It’s worth noting that similar dipeptides like l-alanyl-l-glutamine have been shown to be stable in aqueous solution, unlike l-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .
Safety and Hazards
L-alanyl-L-threonine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178781 | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
24032-50-6 | |
| Record name | Dipeptide-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is L-alanyl-L-threonine important in microbiological research?
A1: L-alanyl-L-threonine serves as a valuable tool in understanding amino acid transport mechanisms in bacteria. For instance, researchers have utilized L-alanyl-L-threonine auxotrophy to investigate L-threonine uptake in Escherichia coli. [] They discovered that specific mutants, unable to grow on L-threonine alone, could grow when provided with L-alanyl-L-threonine. This finding suggests that L-alanyl-L-threonine utilizes a distinct transport system compared to L-threonine, highlighting the complexity of nutrient uptake in bacteria.
Q2: How does L-alanyl-L-threonine contribute to our understanding of bacterial metabolism?
A2: L-alanyl-L-threonine plays a role in characterizing novel bacterial species. For example, Murimonas intestini, a bacterium isolated from the mouse gut, was found to utilize L-alanyl-L-threonine as an energy source. [] This metabolic capability, alongside other phenotypic and genotypic characteristics, helped distinguish M. intestini as a novel species within the Lachnospiraceae family.
Q3: What is the structural significance of the L-alanyl-L-threonine molecule?
A3: The crystal structure of L-alanyl-L-threonine reveals a unique intramolecular interaction. [] The side-chain hydroxyl group of the L-threonine residue forms a hydrogen bond with the main-chain carboxylate group. This specific interaction, observed for the first time in a C-terminal L-threonine residue, provides insights into the conformational preferences and stability of peptides containing L-threonine at their C-terminus.
Q4: Can you elaborate on the research surrounding L-threonine production in E. coli and the role of L-alanyl-L-threonine?
A4: Scientists have successfully engineered E. coli strains capable of hyperproducing L-threonine, a valuable amino acid for various applications. [] Interestingly, these strains exhibited impaired L-threonine uptake. Researchers utilized L-alanyl-L-threonine and glycyl-L-threonine auxotrophic mutants to demonstrate that the engineered strains could grow in the presence of low dipeptide concentrations but required significantly higher L-threonine concentrations. This observation suggests that the hyperproduction mechanism involves reduced L-threonine uptake, limiting feedback inhibition and ultimately increasing L-threonine production. []
Q5: How does understanding the transport of dipeptides like L-alanyl-L-threonine benefit biotechnological applications?
A5: Unraveling the mechanisms behind dipeptide transport in bacteria like E. coli has significant implications for biotechnological processes. [] By manipulating these transport systems, researchers can potentially enhance the production of valuable compounds like L-threonine. Understanding the distinct uptake pathways of dipeptides compared to their constituent amino acids offers valuable tools for optimizing microbial fermentation and bioproduction strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















